4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. One common method includes the use of protected sugar derivatives, which are then deprotected to yield the final compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moiety.
Reduction: This can affect the pyrimidine ring, altering its electronic properties.
Substitution: Commonly involves the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is widely used in scientific research due to its versatile nature:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by mimicking natural substrates, thereby blocking their activity. This compound can also integrate into nucleic acids, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: Shares a similar sugar moiety but includes a fluorine atom, enhancing its antiviral activity.
Lamivudine: Similar structure but with a sulfur atom in the sugar ring, used in HIV treatment.
Zalcitabine: Another nucleoside analog with a different sugar configuration, used in antiviral therapies.
Uniqueness
4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a compound of significant interest .
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6?,8+/m0/s1 |
InChI Key |
ZHHOTKZTEUZTHX-OHEWIBQUSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1O)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
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